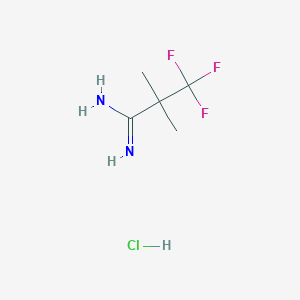

3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride

Katalognummer B1433335

Molekulargewicht: 190.59 g/mol

InChI-Schlüssel: OYQDMRGNHICRIN-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08476268B2

Procedure details

Powdered sodium hydroxide (0.42 g) is added to a solution of N′-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine (0.93 g, prepared as described by S. Wang et al J. Med. Chem. 2004, 47, 1662-1675.) and 3,3,3-trifluoro-2,2-dimethyl-propionamidine hydrochloride (0.54 g) in 2-methoxyethanol (7 ml) and the mixture is heated at 125° C. for 1 hour with stirring. The reaction mixture is cooled, water is added, and the aqueous layer is extracted 4-times with 10% methanol in dichloromethane. The combined organic layers are purified by reversed phase chromatography and sodium bicarbonate is added to the fractions containing the title compound to give a white precipitate, which is collected by filtration. HPLC/MS: retention time 1.47 minutes, M+H 303.1.

Quantity

0.93 g

Type

reactant

Reaction Step One

Quantity

0.54 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Na+].CN(C)/[CH:5]=[CH:6]/[C:7]([C:9]1[S:13][C:12]([N:14]=CN(C)C)=[N:11][C:10]=1[CH3:19])=O.Cl.[F:22][C:23]([F:31])([F:30])[C:24]([CH3:29])([CH3:28])[C:25]([NH2:27])=[NH:26].O>COCCO>[CH3:19][C:10]1[N:11]=[C:12]([NH2:14])[S:13][C:9]=1[C:7]1[CH:6]=[CH:5][N:27]=[C:25]([C:24]([CH3:29])([CH3:28])[C:23]([F:31])([F:30])[F:22])[N:26]=1 |f:0.1,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.42 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0.93 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(/C=C/C(=O)C1=C(N=C(S1)N=CN(C)C)C)C

|

|

Name

|

|

|

Quantity

|

0.54 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.FC(C(C(=N)N)(C)C)(F)F

|

|

Name

|

|

|

Quantity

|

7 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

125 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer is extracted 4-times with 10% methanol in dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined organic layers are purified by reversed phase chromatography and sodium bicarbonate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added to the fractions

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the title compound

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a white precipitate, which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is collected by filtration

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC=1N=C(SC1C1=NC(=NC=C1)C(C(F)(F)F)(C)C)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |